molecular formula C12H12N2 B14663740 (2E)-1-Methyl-N-phenylpyridin-2(1H)-imine CAS No. 51859-09-7

(2E)-1-Methyl-N-phenylpyridin-2(1H)-imine

Cat. No.: B14663740
CAS No.: 51859-09-7
M. Wt: 184.24 g/mol
InChI Key: XSMDNUGISXCWQR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-Methyl-N-phenylpyridin-2(1H)-imine typically involves the reaction of 2-chloropyridine with aniline in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aniline group, forming the desired imine compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-Methyl-N-phenylpyridin-2(1H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reaction conditions often involve refluxing the mixture in solvents like ethanol or toluene and maintaining specific temperatures to optimize the reaction rates.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of (2E)-1-Methyl-N-phenylpyridin-2(1H)-imine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. Additionally, its imine group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects .

Properties

IUPAC Name

1-methyl-N-phenylpyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-14-10-6-5-9-12(14)13-11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMDNUGISXCWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541054
Record name (2E)-1-Methyl-N-phenylpyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51859-09-7
Record name (2E)-1-Methyl-N-phenylpyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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